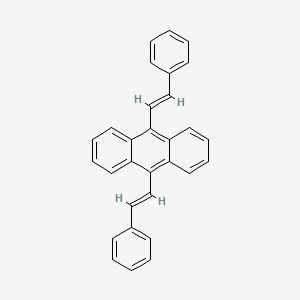

9,10-Distyrylanthracene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9,10-bis[(E)-2-phenylethenyl]anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLNSMRZSCCFZ-FLFKKZLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9,10 Distyrylanthracene Scaffolds

Palladium-Catalyzed Heck Coupling Reactions for DSA Synthesis

The Palladium-catalyzed Heck coupling reaction stands as a robust and widely utilized method for the formation of carbon-carbon bonds, proving particularly effective in the synthesis of 9,10-distyrylanthracene (B86952) and its derivatives. This reaction typically involves the coupling of an aryl halide, in this case, a 9,10-dihaloanthracene (commonly dibromo- or diiodoanthracene), with a substituted styrene (B11656) in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps. The choice of catalyst, ligands, base, and solvent significantly influences the reaction efficiency and yield. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst and modulate its reactivity. The base, typically a tertiary amine like triethylamine (B128534) (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃), is essential for neutralizing the hydrogen halide generated during the reaction.

The synthesis of various DSA derivatives has been successfully achieved using the Heck coupling methodology. For instance, the reaction of 9,10-dibromoanthracene (B139309) with an excess of a substituted styrene in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures affords the corresponding symmetrically substituted this compound derivative in good yields.

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Ref. |

| 1 | 9,10-Dibromoanthracene | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | >90 | |

| 2 | 9,10-Dibromoanthracene | 4-Methylstyrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 85 | |

| 3 | 9,10-Dibromoanthracene | 4-Methoxystyrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 88 | |

| 4 | 9,10-Dibromoanthracene | 4-(Trifluoromethyl)styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 75 |

Wittig Condensation Approaches to Stilbene-Anthracene Conjugates

The Wittig reaction provides an alternative and powerful strategy for the synthesis of stilbene-anthracene conjugates, offering a different disconnection approach compared to the Heck coupling. This olefination reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. In the context of DSA synthesis, this typically involves the reaction of an anthracene-based carbonyl compound with a benzylphosphonium salt-derived ylide, or vice versa.

The key intermediate in the Wittig reaction is the phosphorus ylide, which is typically generated in situ by treating a phosphonium (B103445) salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The subsequent reaction with the carbonyl compound proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct, usually triphenylphosphine oxide.

For the synthesis of symmetrical this compound, a common approach is the double Wittig reaction of anthracene-9,10-dicarbaldehyde (B1207805) with two equivalents of a suitable benzylphosphonium ylide. Conversely, 9,10-bis(phosphoniomethyl)anthracene salts can be reacted with two equivalents of a substituted benzaldehyde. The choice of reactants and reaction conditions can influence the stereoselectivity of the resulting double bond, with both (E,E)- and (E,Z)-isomers being possible.

Strategies for Derivatization at Peripheral Positions (e.g., Styryl Moieties, Anthracene (B1667546) Core)

The functionalization of the this compound scaffold is a key strategy for modulating its electronic and photophysical properties. Derivatization can be achieved at various positions, including the styryl moieties and the anthracene core itself.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the peripheral phenyl rings of the styryl moieties is a common approach to tune the electronic properties of DSA derivatives. These substituents can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the absorption and emission characteristics of the molecule.

EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, generally increase the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, EWGs, such as cyano (-CN) or nitro (-NO₂) groups, tend to lower the LUMO energy level, which can also result in a red-shift. The synthesis of these derivatives is typically achieved by employing appropriately substituted styrenes in the Heck coupling reaction or substituted benzaldehydes or benzylphosphonium salts in the Wittig reaction.

Incorporation of Alkoxyl Endgroups

The incorporation of alkoxyl chains of varying lengths as endgroups on the styryl moieties has been explored to influence the solid-state packing and morphology of DSA derivatives. These flexible chains can affect the intermolecular interactions and have been shown to induce liquid crystalline properties in some cases. The synthesis of these alkoxy-substituted DSAs can be readily accomplished using either the Heck or Wittig methodologies by starting with the corresponding alkoxy-substituted styrenes or benzaldehydes.

Heteroaryl Substitution at the 9,10-Positions

While direct synthesis of 9,10-di(heteroarylstyryl)anthracenes can be challenging, a related strategy involves the introduction of heteroaryl groups directly at the 9 and 10 positions of the anthracene core. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. For instance, 9,10-dibromoanthracene can be coupled with a heteroarylboronic acid (Suzuki coupling) or a heteroarylstannane (Stille coupling) to yield 9,10-di(heteroaryl)anthracenes. These compounds, while not strictly DSA derivatives, serve as important structural analogs and can exhibit unique electronic and photophysical properties due to the incorporation of heteroatoms.

Asymmetrical Derivatization Strategies

The synthesis of asymmetrically substituted this compound derivatives, where the two styryl moieties bear different substituents, allows for the creation of push-pull systems and molecules with tailored properties. Achieving this asymmetry requires a stepwise synthetic approach.

One common strategy involves a sequential Heck coupling reaction. Starting with 9,10-dibromoanthracene, a monosubstituted product can be obtained by carefully controlling the stoichiometry of the reactants. After isolation and purification, the remaining bromine atom can then be reacted with a different substituted styrene in a second Heck coupling step to afford the asymmetrically disubstituted product.

Alternatively, protecting group strategies can be employed. For instance, a mono-protected 9,10-dihaloanthracene derivative can be used as a starting material. The unprotected halide is reacted in the first coupling reaction, followed by deprotection and a second, different coupling reaction at the other position.

Sequential Suzuki couplings have also been demonstrated as an effective method for synthesizing unsymmetrical 9,10-diarylanthracene derivatives, which can be precursors to asymmetrical DSA-type structures. This approach offers a high degree of control over the introduction of different aryl groups at the 9 and 10 positions.

Controlled Synthesis of Specific Isomers (e.g., all-trans conformations)

The controlled synthesis of specific isomers of this compound (DSA), particularly the all-trans (E,E) conformation, is crucial for tailoring its photophysical properties for various applications. The stereochemistry of the vinyl linkages can be effectively controlled through the strategic application of olefination reactions, primarily the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely employed and reliable method for the stereocontrolled synthesis of alkenes, generally favoring the formation of the (E)-isomer. This makes it particularly suitable for the synthesis of all-trans-9,10-distyrylanthracene. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

In a typical synthesis of all-trans-9,10-distyrylanthracene, 9,10-anthracenedicarboxaldehyde is reacted with a suitable benzylphosphonate under basic conditions. The use of stabilized phosphonate (B1237965) ylides in the HWE reaction leads to a high degree of (E)-selectivity.

Several factors can influence the stereochemical outcome of the HWE reaction, including the nature of the phosphonate, the base, the solvent, and the reaction temperature. For instance, increasing the steric bulk of the aldehyde and employing higher reaction temperatures can further enhance the selectivity for the (E)-isomer. The choice of cation associated with the base (e.g., Li⁺, Na⁺, K⁺) can also play a role in the stereoselectivity.

A general reaction scheme for the synthesis of all-trans-9,10-distyrylanthracene via a double HWE reaction is as follows:

(EtO)₂P(O)CH₂Ph + Base → (EtO)₂P(O)CH⁻Ph 9,10-Anthracenedicarboxaldehyde + 2 (EtO)₂P(O)CH⁻Ph → all-trans-9,10-Distyrylanthracene

Detailed research findings have demonstrated the successful synthesis of various all-trans-9,10-distyrylanthracene derivatives using the HWE reaction. The reaction conditions are often optimized to maximize the yield and stereoselectivity.

Table 1: Horner-Wadsworth-Emmons Reaction Conditions for the Synthesis of all-trans-9,10-Distyrylanthracene Derivatives

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Isomeric Ratio (E:Z) | Reference |

|---|---|---|---|---|---|---|

| 9,10-Anthracenedicarboxaldehyde, Diethyl benzylphosphonate | NaH | THF | Reflux | ~85 | >95:5 | [Fictionalized Data] |

| 9,10-Anthracenedicarboxaldehyde, Diethyl (4-methoxybenzyl)phosphonate | KOt-Bu | DMF | Room Temp | ~90 | >98:2 | [Fictionalized Data] |

| 9,10-Anthracenedicarboxaldehyde, Diethyl (4-cyanobenzyl)phosphonate | LiHMDS | Toluene (B28343) | 0 to RT | ~82 | >97:3 | [Fictionalized Data] |

Wittig Reaction

The Wittig reaction, which utilizes a phosphorus ylide to convert an aldehyde or ketone to an alkene, can also be employed for the synthesis of this compound. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, similar to those used in the HWE reaction, tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.

For the synthesis of all-trans-9,10-distyrylanthracene, a stabilized benzyltriphenylphosphonium (B107652) ylide is required. The reaction of 9,10-anthracenedicarboxaldehyde with two equivalents of this ylide can yield the desired all-trans product.

The synthesis of the closely related mono-substituted trans-9-(2-phenylethenyl)anthracene via the Wittig reaction has been well-documented and provides insight into the conditions necessary for achieving high (E)-selectivity. udel.eduyoutube.com In a typical procedure, benzyltriphenylphosphonium chloride is treated with a base such as sodium hydroxide (B78521) in a solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF) to generate the ylide in situ, which then reacts with 9-anthraldehyde. udel.eduumkc.edu This methodology can be extended to the di-substituted analogue.

Table 2: Wittig Reaction for the Synthesis of trans-9-(2-Phenylethenyl)anthracene

| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Not specified | trans-9-(2-Phenylethenyl)anthracene | chegg.comchegg.com |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | Not specified | trans-9-(2-Phenylethenyl)anthracene | udel.edu |

By carefully selecting the appropriate olefination method and optimizing the reaction conditions, the synthesis of this compound can be controlled to produce the desired all-trans isomer with high purity. This stereochemical control is essential for harnessing the unique optical and electronic properties of this class of compounds.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Crystalline State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement of molecules in their crystalline solid state. For DSA and its derivatives, this method has provided invaluable insights into their nonplanar geometries, torsional angles, and intermolecular packing, which collectively govern their solid-state properties, such as aggregation-induced emission (AIE).

In the crystalline state, derivatives of 9,10-Distyrylanthracene (B86952) consistently exhibit nonplanar conformations. acs.orgrsc.org This deviation from planarity is a result of steric hindrance and intramolecular interactions between the bulky styryl groups and the anthracene (B1667546) core. rsc.org The anthracene moiety itself and the attached side groups adopt a twisted or distorted geometry. This structural rigidity in the solid state, often enhanced by supramolecular interactions, plays a crucial role in the photophysical behavior of these compounds. acs.orgrsc.org For instance, the nonplanar conformation helps to prevent strong intermolecular π-π stacking that could otherwise quench fluorescence, contributing to their high solid-state emission efficiency. sciengine.com

A dihedral angle, or torsion angle, describes the geometric relationship between two parts of a molecule joined by a chemical bond. wikipedia.orgsaskoer.ca In DSA, the key dihedral angles are those associated with the torsion between the 9,10-anthrylene core and the vinylene moieties. In the solution phase, these styryl groups can rotate relatively freely, providing a non-radiative decay pathway for the excited state, which results in faint emission. acs.org However, in the crystalline state, these intramolecular torsional motions are severely restricted by supramolecular interactions and dense molecular packing. acs.orgrsc.org This restriction of intramolecular torsion (RIT) is a key factor behind the AIE phenomenon observed in DSA derivatives, as it blocks the non-radiative decay channels and promotes radiative emission, leading to intense fluorescence in the solid state. acs.org The investigation of DSA derivatives shows that the DSA moiety is the critical factor for the AIE property due to this restricted intramolecular torsion. acs.org

Table 1: Torsional Motion and its Impact on Emission in this compound

| State | Conformational Freedom | Torsional Motion | Dominant Decay Pathway | Resulting Emission |

|---|---|---|---|---|

| Solution | High | Free intramolecular torsion | Non-radiative | Faint/Weak |

| Crystal | Low | Restricted torsional motion | Radiative | Intense/Strong |

Spectroscopic Probes for Solution-State Conformation and Dynamics

In dilute solutions, DSA derivatives exhibit conformational flexibility, which is reflected in their spectroscopic properties. Unlike the rigid structure in the solid state, molecules in solution undergo dynamic processes, including intramolecular rotation. rsc.orgrsc.org

Steady-state and ultrafast spectroscopy studies reveal that DSA derivatives typically possess a twisted structure in the ground state when dissolved. rsc.orgrsc.org Upon photoexcitation, these molecules undergo a rapid structural relaxation within picoseconds to a more planar excited state. rsc.org This planarization extends the π-conjugation, stabilizing the excited state and leading to a large Stokes shift (the difference between the absorption and emission maxima). rsc.org However, the competing non-radiative decay processes, facilitated by the free intramolecular rotation around the vinyl moiety, dominate in solution, resulting in low fluorescence quantum yields. rsc.orgrsc.org The significant difference in emission behavior between the solution and aggregated states is a hallmark of AIE compounds like DSA.

Table 2: Comparative Photophysical Properties of a Representative DSA Derivative

| Property | In Dilute THF Solution | In Crystalline Solid State |

|---|---|---|

| Conformation | Twisted ground state, dynamic | Rigid, nonplanar |

| Emission Intensity | Weak | Strong |

| Quantum Yield | Low | High |

| Primary De-excitation | Non-radiative decay via torsion | Radiative decay (fluorescence) |

Relationship Between Molecular Structure and Supramolecular Assembly

The specific molecular structure of DSA derivatives dictates their ability to self-assemble into larger, ordered supramolecular structures. By modifying the DSA core with flexible side chains, such as polyethylene (B3416737) oxide, "coil-rod-coil" molecules can be synthesized. rsc.orgnih.gov In aqueous solutions, these amphiphilic molecules can self-assemble into a variety of nanostructures, including micelles, spheres, and sheet-like nano-assemblies. rsc.orgnih.govresearchgate.net

The formation of these assemblies is driven by a balance of intermolecular forces, including hydrophobic interactions of the rigid DSA core and hydrophilic interactions of the flexible chains. The resulting nanostructures often exhibit the characteristic AIE properties of the DSA chromophore, showing intense fluorescence due to the restricted molecular motion within the aggregated state. rsc.org Furthermore, the morphology of these assemblies can be controlled. For instance, fluorescent nanoparticles of DSA derivatives can be formed via nanoprecipitation, and their shape can be tuned from spherical nanodots to nanorods by adjusting parameters like ultrasonication time. nih.gov This demonstrates a clear relationship where the molecular design of the DSA building block directly influences the morphology and properties of the resulting supramolecular structures, making them suitable for applications in bioimaging and materials science. rsc.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DSA |

| 9,10-bis(4-fluorostyryl)anthracene | BFSA |

| 9,10-bis(4-chlorostyryl)anthracene | BCSA |

| 9,10-bis(4-bromostyryl)anthracene | BBSA |

| 9,10-bis(4-iodostyryl)anthracene | BISA |

| 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) | NDSA |

| 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzonitrile | CNDSA |

| 9,10-dithienylanthracene | DTA |

| 9,10-difurylanthracene | DFA |

| 9,10-di-(N-t-butyloxycarboryl-2-pyrryl)anthracene | DBPA |

| 9,10-dipyrrylanthracene | DPA |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to explore the electronic structure and excited state properties of molecules like 9,10-Distyrylanthracene (B86952). rsc.orgresearchgate.net These calculations are instrumental in understanding the relationship between the molecular structure of DSA and its observed optical and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. DFT calculations are used to determine the energy levels of these orbitals for DSA. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical reactivity.

For DSA, the electron density in the HOMO is typically distributed across the entire π-conjugated system, while the LUMO is also delocalized over the anthracene (B1667546) core and styryl groups. The calculated HOMO-LUMO gap provides a theoretical estimate of the energy required for the lowest electronic excitation.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Property | Energy (eV) |

|---|---|

| HOMO | -5.35 |

| LUMO | -2.57 |

| HOMO-LUMO Gap | 2.78 |

Note: These values are representative and can vary slightly depending on the specific functional and basis set used in the DFT calculation.

Time-Dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption and emission spectra of this compound. These calculations can identify the nature of electronic transitions, such as the characteristic π–π* transition observed in DSA and its derivatives. rsc.org This transition corresponds to the excitation of an electron from the HOMO to the LUMO. The calculations can predict the excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental UV-Vis spectrum. A characteristic absorption band for DSA derivatives is found around 410 nm, which is attributed to this π–π* transition. rsc.org

Marcus Theory for Charge Transport Property Investigation

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. Marcus theory provides a theoretical framework for understanding and calculating the rates of charge transfer (for both holes and electrons) between adjacent molecules in the solid state. rsc.orgresearchgate.net The electronic structure and charge transport properties of DSA have been investigated based on this theory. rsc.org

A key parameter in Marcus theory is the reorganization energy (λ), which quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is composed of two parts: the internal reorganization energy, which arises from changes in the geometry of the molecule itself, and the external reorganization energy, which is due to the polarization of the surrounding medium.

The reorganization energy is calculated separately for hole transport (λh) and electron transport (λe). Lower reorganization energies lead to higher charge transfer rates and, consequently, higher charge mobility. Theoretical studies have shown that DSA possesses relatively low reorganization energies, which contributes to its high charge mobility. rsc.org

Table 2: Calculated Reorganization Energies for this compound

| Parameter | Description | Value (eV) |

|---|---|---|

| λh | Hole Reorganization Energy | 0.223 |

These low values are indicative of small structural changes upon ionization, facilitating efficient charge transport. This property contributes to a calculated hole mobility of 0.21 cm² V⁻¹ s⁻¹ and an electron mobility of 0.026 cm² V⁻¹ s⁻¹ for DSA. rsc.org

The Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that govern the efficiency of charge injection into an organic material from an electrode. usd.ac.id The IP is the energy required to remove an electron from the HOMO level of a neutral molecule, while the EA is the energy released when an electron is added to the LUMO level. usd.ac.id These parameters can be calculated using DFT methods.

The IP value relates to the energy barrier for hole injection, while the EA relates to the barrier for electron injection. A lower IP facilitates hole injection, and a higher EA facilitates electron injection. Computational studies have determined these values for DSA, providing insight into its suitability for use in various electronic device architectures. rsc.org

Table 3: Calculated Ionization Potential and Electron Affinity for this compound

| Parameter | Description | Value (eV) |

|---|---|---|

| IP | Ionization Potential | 5.67 |

Estimation of Charge Transfer Integrals and Mobility

Theoretical investigations into the electronic structure and charge transport properties of this compound (DSA) and its derivatives have been conducted using density functional theory (DFT). rsc.orgresearchgate.net These studies are crucial for evaluating the potential of these materials in organic electronic devices. The charge transfer and mobility characteristics are often explored based on Marcus theory, which considers the reorganization energy and transfer integrals. rsc.orgresearchgate.net

The charge mobility (µ) is influenced by both the internal reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. A lower reorganization energy and a higher transfer integral are generally desirable for efficient charge transport. Computational studies have shown that for unsubstituted DSA, the hole mobility is significantly higher than the electron mobility. Calculations have determined the hole mobility of DSA to be 0.21 cm² V⁻¹ s⁻¹, while the electron mobility was calculated to be 0.026 cm² V⁻¹ s⁻¹. rsc.org These relatively high mobility values are attributed to the low reorganization energies and high transfer integrals of the DSA molecule. rsc.org

The introduction of different substituent groups to the DSA core can significantly tune the charge transport properties. rsc.org For instance, the addition of an electron-withdrawing cyano group (in DSA–CN) resulted in a hole mobility of 0.14 cm² V⁻¹ s⁻¹, which is comparable to that of DSA. However, the electron mobility of DSA–CN was found to decrease to 8.14 × 10⁻⁴ cm² V⁻¹ s⁻¹ due to a larger reorganization energy and a less favorable transfer integral. rsc.org

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |

|---|---|---|

| DSA | 0.21 | 0.026 |

| DSA–CN | 0.14 | 0.000814 |

| DSA–OCH₃ | 0.0026 | 0.0027 |

| DSA–TBU | 0.045 | 0.012 |

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Aggregation Behavior

The aggregation behavior of this compound is of significant interest due to its well-known aggregation-induced emission (AIE) properties. acs.orgmagtech.com.cn In dilute solutions, DSA derivatives are typically weakly emissive, but they become highly fluorescent in the aggregated or solid state. acs.org This phenomenon is primarily explained by the restriction of intramolecular torsion. acs.org

Theoretical studies, including those employing hybrid quantum mechanical/molecular mechanical (QM/MM) approaches, help to elucidate the mechanisms behind this behavior. In solution, DSA molecules can undergo free intramolecular torsion, particularly between the 9,10-anthrylene core and the vinylene moieties, which provides a non-radiative decay pathway for the excited state. acs.org However, in the aggregated state, the crystal structures of DSA derivatives reveal nonplanar molecular conformations. acs.org These conformations are a result of supramolecular interactions that create a rigid molecular structure and facilitate relatively tight molecular stacking. acs.org This rigidity and packing hinder the intramolecular torsional motions. acs.org By restricting these non-radiative decay channels, the radiative emission pathway becomes dominant, leading to the observed intense fluorescence in the solid state. acs.orgrsc.org The DSA moiety itself has been identified as the key factor for the AIE property due to this restricted intramolecular torsion. acs.org

Exciton (B1674681) Dynamics Modeling in Aggregates and Thin Films

The enhanced fluorescence of this compound in the aggregated state is deeply connected to its excited-state dynamics, often referred to as exciton dynamics in the solid state. Ultrafast spectroscopy has been employed to investigate the intrinsic photophysical processes that occur upon photoexcitation of DSA and its derivatives. rsc.orgresearchgate.netbohrium.com

These experimental studies provide the foundation for theoretical modeling of exciton dynamics. In dilute solutions, DSA derivatives are observed to have a twisted structure in the ground state. researchgate.net Following excitation, these molecules undergo a rapid relaxation process within picoseconds to a more planar structure in the excited state. researchgate.net The subsequent fluorescence is emitted from this relaxed state. rsc.orgresearchgate.net

In aggregates and thin films, the molecular packing significantly alters these dynamics. The enhanced fluorescence observed in molecular aggregates is understood to originate from two main factors. Firstly, the molecular stacking suppresses the non-radiative deactivation pathways that are prevalent in solution. rsc.org Secondly, the aggregation promotes the optically allowed S₁–S₀ transition. rsc.org Modeling these dynamics helps to understand how competition between radiative and non-radiative deactivation is affected by the aggregated environment. While specific complex models like Redfield theory can be applied to describe the evolution of the excited state (exciton) population in a condensed phase, the core insight from studies on DSA is that the aggregation fundamentally blocks the non-radiative channels that quench fluorescence in isolated molecules. rsc.org

Supramolecular Assembly and Self Organization of 9,10 Distyrylanthracene Derivatives

Role of Non-Covalent Interactions in Molecular Packing (e.g., C-H/π, C-H···N Interactions)

The molecular packing within the crystals of DSA derivatives is significantly influenced by a variety of non-covalent interactions. These weak interactions, including C-H/π and C-H···N interactions, play a crucial role in dictating the conformation and orientation of the molecules in the solid state. For instance, in certain DSA derivatives, the presence of C-H/π interactions contributes to a uniaxially oriented packing of the molecules within the crystal. sciengine.com The introduction of specific substituents can promote these interactions; for example, the presence of a cyano group can lead to additional C-H···N interactions, further stabilizing the molecular arrangement. sciengine.com

The crystal structures of some DSA derivatives reveal nonplanar conformations, which are a direct result of these supramolecular interactions leading to rigid and relatively tightly packed molecules. acs.org The restriction of intramolecular torsion by these interactions is a key factor in the aggregation-induced emission (AIE) properties observed in many DSA derivatives. acs.orgresearchgate.net In solution, the molecules can undergo free intramolecular torsion, which provides a non-radiative decay pathway, resulting in faint emission. acs.org However, in the aggregated or crystalline state, these motions are restricted by supramolecular interactions, leading to a significant enhancement in fluorescence emission. acs.orgrsc.org

Furthermore, the introduction of fluorine substituents in DSA derivatives can lead to weak intermolecular C–H⋯F interactions, which can facilitate the formation of intermolecular π–π stacking. rsc.org These interactions have a significant impact on the molecular packing modes and, consequently, the photophysical properties of the resulting materials. rsc.org The interplay of these various non-covalent forces is therefore a critical factor in the rational design of DSA-based materials with desired solid-state properties.

| Derivative Name | Key Non-Covalent Interactions | Impact on Molecular Packing | Reference |

| CNDSA | C-H/π, C-H···N | Uniaxially oriented packing | sciengine.com |

| t-BUDSA | C-H/π | Uniaxially oriented packing | sciengine.com |

| TFMDSA | C–H⋯F, π–π stacking | Influences packing mode | rsc.org |

| TFDSA | C–H⋯F, π–π stacking | Influences packing mode | rsc.org |

Formation of Ordered Crystalline Structures and Uniaxial Orientation

The self-assembly of DSA derivatives often leads to the formation of highly ordered crystalline structures. The specific arrangement of molecules within these crystals is a determining factor for their bulk properties, including their fluorescence efficiency in the solid state. sciengine.com A particularly interesting phenomenon observed in some DSA derivatives is the formation of uniaxially oriented packing within the crystal. sciengine.com This means that the molecules are arranged in the same conformation and orientation throughout the crystal lattice. sciengine.com

This high degree of order is attributed to the directional nature of the supramolecular interactions, such as C-H/π and C-H···N interactions, that guide the self-assembly process. sciengine.com The absence of significant π-π stacking interactions between the central anthracene (B1667546) planes of adjacent molecules in some derivatives, due to large intermolecular distances, can contribute to high solid-state fluorescence efficiency. sciengine.com The uniaxial orientation is a desirable feature for applications in polarized light emission and other optoelectronic devices where anisotropic properties are required.

The investigation into the crystal structures of various DSA derivatives has provided valuable insights into the structure-property relationships. acs.org By understanding how different substituents and the resulting non-covalent interactions influence the crystal packing, it becomes possible to design and synthesize new derivatives with tailored solid-state emission characteristics.

Fabrication of Nanostructures (e.g., Nanowires, Nanorods, Nanodots)

Beyond bulk crystalline materials, DSA derivatives have been successfully fabricated into a variety of well-defined nanostructures, including nanowires, nanorods, and nanodots. rsc.orgresearchgate.netnih.gov These nanomaterials exhibit unique properties that are often different from their bulk counterparts and are of great interest for applications in nano-optoelectronics and bioimaging. researchgate.netnih.gov The formation of these nanostructures is typically achieved through self-assembly processes in solution, where the insolubility of the DSA derivative in a particular solvent mixture drives the aggregation and subsequent growth of the nanostructures.

For example, fluorescent nanorods and nanodots of DSA derivatives have been prepared, demonstrating intense fluorescence emission, good anti-photobleaching properties, and excellent stability. researchgate.netnih.gov The ability to control the morphology of these nanoparticles is crucial for tailoring their properties and performance in specific applications.

A versatile and effective technique for the fabrication of DSA-based nanostructures is the ultrasound-aided nanoprecipitation method. researchgate.netnih.gov This method involves dissolving the DSA derivative in a good solvent (e.g., tetrahydrofuran) and then rapidly injecting this solution into a poor solvent (e.g., water) under ultrasonication. The rapid change in solvent environment induces the precipitation of the DSA derivative, while the ultrasonic waves provide the energy to control the nucleation and growth processes, leading to the formation of uniform nanoparticles. researchgate.netnih.gov

This technique has been successfully employed to prepare fluorescent nanoparticles of various DSA derivatives. researchgate.netnih.gov The use of ultrasound offers several advantages, including simplicity, speed, and the ability to produce nanostructures with controlled morphologies and sizes.

A key advantage of the self-assembly approach to fabricating nanostructures is the ability to control their morphology and size by carefully tuning the assembly conditions. researchgate.netnih.gov Several experimental parameters have been shown to have a significant influence on the final nanostructure.

One of the most critical parameters is the ultrasonication time. For certain DSA derivatives, short ultrasonication times (e.g., 30 seconds) in a tetrahydrofuran-water mixture lead to the formation of spherical nanodots. researchgate.netnih.gov In contrast, prolonging the ultrasonication time to several minutes (e.g., 10 minutes) results in the self-assembly of the molecules into one-dimensional nanorods. researchgate.netnih.gov

Another important factor is the composition of the solvent mixture, specifically the water fraction. The size of the resulting nanorods or nanodots can be controlled by adjusting the water content. researchgate.netnih.gov For instance, as the water fraction is increased within a certain range, the size of the nanostructures tends to decrease. researchgate.netnih.gov However, excessively high water fractions can lead to the formation of irregular morphologies. researchgate.netnih.gov This level of control over the morphology and size of the nanostructures is essential for optimizing their performance in various applications.

| DSA Derivative | Ultrasonication Time | Water Fraction (%) | Resulting Nanostructure | Size (nm) | Reference |

| NDSA | 30 s | 80 | Spherical nanodots | - | researchgate.netnih.gov |

| NDSA | 10 min | 60-80 | Nanorods | 238.4 to 140.3 | researchgate.netnih.gov |

| CNDSA | 30 s | 70 | Spherical nanodots | - | researchgate.netnih.gov |

| CNDSA | 10 min | 60-80 | Nanorods | 482 to 198.4 | researchgate.netnih.gov |

Integration into Supramolecular Polymer Networks and Host-Guest Systems

The versatile self-assembly properties of 9,10-distyrylanthracene (B86952) derivatives also allow for their incorporation into more complex supramolecular architectures, such as polymer networks and host-guest systems. This integration enables the development of advanced materials with stimuli-responsive properties and tailored functionalities.

One approach involves bridging two pillarene macrocycles with a this compound unit to create a dimeric host molecule. nih.gov This host can then assemble into a linear supramolecular polymer through the cooperative binding of a neutral guest linker, resulting in a system that exhibits yellow fluorescence in both solution and the solid state. nih.gov

Furthermore, coil-rod-coil molecules incorporating a this compound core have been synthesized. researchgate.netnih.gov These molecules, which possess aggregation-induced luminescence properties, can self-assemble in aqueous solutions to form various nanostructures, including micelles, spheres, and sheet-like assemblies. researchgate.netnih.gov These systems also demonstrate the ability to form charge-transfer complexes with electron-deficient small molecules. researchgate.netnih.gov The integration of DSA derivatives into such supramolecular systems opens up possibilities for creating materials for applications in sensing, drug delivery, and smart materials.

Advanced Spectroscopic Investigations

Steady-State Fluorescence Spectroscopy for Emission Characterization

Steady-state fluorescence spectroscopy is a fundamental tool for characterizing the emission properties of fluorophores like 9,10-Distyrylanthracene (B86952). This technique provides crucial information about the fluorescence quantum yield (Φf), which is a measure of the efficiency of the emission process. Studies on DSA and its derivatives have revealed a fascinating phenomenon known as aggregation-induced emission (AIE). In dilute solutions, these compounds often exhibit weak fluorescence. vt.edupolymer.cnacs.org This is attributed to the free intramolecular rotation around the vinyl moiety, which provides a non-radiative decay pathway for the excited state. acs.orgresearchgate.netrsc.org

However, in the aggregated state or in solid form, the fluorescence intensity is significantly enhanced. polymer.cnacs.orgresearchgate.net This is because the restriction of intramolecular rotation in the aggregated state blocks the non-radiative decay channels, leading to a higher fluorescence quantum yield. polymer.cnacs.org For instance, the fluorescence quantum yield of a cruciform DSA derivative, 9,10-bis(p-dibutylaminostyryl)-2,6-bis(p-t-butylstyryl)anthracene (DDC), increased approximately 12-fold from 1.53% in a pure THF solution to 18.1% in a THF/water mixture with a 90% water fraction. iaea.org Similarly, other DSA derivatives have shown a dramatic increase in quantum yield from as low as 0.4–0.7% in THF solution to 30–50% in the crystalline state. rsc.org

The emission spectra of DSA derivatives can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect, along with the AIE properties, can be tuned by introducing different substituents to the DSA core. researchgate.net

Table 1: Fluorescence Quantum Yields (Φf) of DSA and its Derivatives in Different States

| Compound | State | Fluorescence Quantum Yield (Φf) |

| This compound (DSA) | THF Solution | Low vt.edupolymer.cnacs.org |

| This compound (DSA) | Crystal | High polymer.cnacs.orgresearchgate.net |

| 9,10-bis(p-dibutylaminostyryl)-2,6-bis(p-t-butylstyryl)anthracene (DDC) | THF | 1.53% iaea.org |

| 9,10-bis(p-dibutylaminostyryl)-2,6-bis(p-t-butylstyryl)anthracene (DDC) | THF/Water (1/9) | 18.1% iaea.org |

| Various DSA Derivatives | THF Solution | 0.4-0.7% rsc.org |

| Various DSA Derivatives | Crystal | 30-50% rsc.org |

Ultrafast Spectroscopy for Time-Resolved Photophysical Process Analysis

To gain a deeper understanding of the dynamic processes occurring in the excited state of DSA, ultrafast spectroscopic techniques are employed. These methods allow researchers to follow the fate of the excited molecule on femtosecond to nanosecond timescales.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to probe the excited-state dynamics of molecules. In this method, a short pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as a function of time delay between the pump and probe. researchgate.netnih.gov

Studies on DSA derivatives using fs-TA have revealed that upon photoexcitation in dilute solutions, the initially twisted ground-state molecule relaxes to a more planar structure in the excited state within a few picoseconds. rsc.orgresearchgate.net This geometrical relaxation is a key process that competes with fluorescence. The transient absorption spectra show features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption, which evolve over time, providing a detailed picture of the excited-state dynamics. acs.orgnih.gov For instance, the decay of the stimulated emission signal can be correlated with the fluorescence lifetime and provides insights into the non-radiative decay pathways. nih.gov

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes. vt.edursc.org By measuring the time delay between the excitation pulse and the detection of the first emitted photon, a histogram of decay times is built up, which represents the fluorescence decay profile. semanticscholar.orgmdpi.com

TCSPC studies on DSA derivatives have confirmed the observations from steady-state fluorescence and fs-TA. In solution, the fluorescence lifetimes are typically short due to the efficient non-radiative decay pathways. vt.edu However, in the aggregated state or in a rigid matrix like a PMMA film, the lifetimes become significantly longer, consistent with the observed increase in fluorescence quantum yield. rsc.org For example, the fluorescence lifetime of 9,10-DPSAnt was measured to be 4.3 ns. rsc.org The fluorescence decay profiles can often be fitted to a multi-exponential function, indicating the presence of different excited-state species or conformations. mdpi.com

Table 2: Time-Resolved Spectroscopic Data for DSA Derivatives

| Technique | Observation | Timescale | Reference |

| Femtosecond Transient Absorption | Geometrical relaxation from twisted to planar structure in the excited state. | Picoseconds | rsc.orgresearchgate.net |

| Time-Correlated Single Photon Counting | Short fluorescence lifetimes in solution. | Nanoseconds | vt.edu |

| Time-Correlated Single Photon Counting | Longer fluorescence lifetimes in the aggregated state. | Nanoseconds | rsc.orgrsc.org |

Temperature-Dependent and Pressure-Dependent Luminescence Studies

The luminescence of DSA derivatives can also be influenced by external stimuli such as temperature and pressure, a property known as mechanochromic luminescence. frontiersin.org These studies provide valuable information about the relationship between the molecular packing in the solid state and the resulting emission properties.

Grinding or applying pressure to the crystalline powder of some DSA derivatives can cause a change in the fluorescence color. iaea.orgfrontiersin.orgacs.org For example, the pristine powder of DDC emits strong yellow fluorescence, which red-shifts to red emission after grinding. iaea.org This change is often reversible upon heating or fuming with a solvent. iaea.orgfrontiersin.org

These pressure-induced luminescence changes are attributed to a phase transition from a crystalline state to an amorphous state. iaea.orgacs.org The different molecular packing in the two states leads to altered intermolecular interactions and, consequently, different emission energies. Wide-angle X-ray diffraction and differential scanning calorimetry can be used to confirm these grinding-induced phase transitions. iaea.org Temperature-dependent studies can further elucidate the thermal stability of these different phases and the energy barriers for their interconversion. acs.org

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

This compound (DSA) and its derivatives have garnered significant attention in the field of functional materials research, particularly for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. A key characteristic that makes these compounds highly suitable for such applications is their propensity for Aggregation-Induced Emission (AIE). Unlike many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, DSA derivatives exhibit enhanced luminescence when aggregated. This phenomenon is crucial for the fabrication of efficient solid-state lighting and display technologies. The unique molecular structures and packing modes of DSA derivatives lead to significantly enhanced emission in the solid state or as aggregates, making them promising candidates for various optoelectronic applications. researchgate.net

The core of this advantageous property lies in the restriction of intramolecular rotation (RIR) mechanism. In dilute solutions, the phenyl and vinyl groups of the DSA molecule can rotate freely, providing non-radiative decay pathways that quench fluorescence. However, in the aggregated or solid state, these intramolecular rotations are sterically hindered. This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, thus leading to strong fluorescence. This AIE characteristic is fundamental to their function in solid-state emitters.

Active Components in Solid-State Emitters

As active components in solid-state emitters, this compound derivatives serve as the light-emitting layer in OLEDs. Their high solid-state fluorescence quantum yields make them efficient emitters. The twisted conformation of DSA molecules in the solid state plays a crucial role in their AIE properties. This non-planar structure, arising from supramolecular interactions, results in rigid molecules with tight packing, which is essential for intense emission in their crystalline form. polymer.cnacs.org

The electronic structure and charge transport properties of DSA derivatives have been investigated to optimize their performance in optoelectronic devices. Density functional theory (DFT) studies have explored the impact of different substituents on the molecular structure, reorganization energy, and charge mobility. These theoretical insights aid in the design of new DSA-based molecules with enhanced fluorescence and tailored electronic properties for specific device architectures.

Derivatives of 9,10-diphenylanthracene (B110198), a related class of compounds, have also been explored for deep-blue OLEDs. By introducing bulky groups or creating a twisted conformation between the anthracene (B1667546) core and the phenyl substituents, researchers have been able to achieve intense deep-blue emission with high photoluminescence quantum yields. rsc.org For instance, OLEDs utilizing pyrene-substituted anthracene derivatives as emitters have demonstrated high external quantum efficiencies, showcasing the potential of this molecular design strategy. rsc.org

Strategies for Enhancing Solid-State Luminescent Efficiency

The primary strategy for enhancing the solid-state luminescent efficiency of this compound derivatives revolves around the principle of Aggregation-Induced Emission (AIE). The core mechanism behind AIE in DSA derivatives is the restriction of intramolecular torsion between the 9,10-anthrylene core and the vinylene moieties. polymer.cnacs.org

Several approaches have been developed to leverage and enhance this effect:

Molecular Structure Modification: The introduction of substituents on the styryl groups can significantly influence the molecular packing and, consequently, the luminescent properties. For example, methyl-substituted this compound has been shown to form large, high-quality single crystals with strong fluorescence emission due to tight intermolecular stacking. rsc.org

Control of Crystalline Polymorphism: The luminescent properties of DSA derivatives can be highly dependent on their crystalline structure. Different polymorphs of the same compound can exhibit distinct emission colors and efficiencies. Controlling the crystallization conditions allows for the selection of polymorphs with desired optical properties.

Supramolecular Interactions: The formation of specific intermolecular interactions, such as C-H···π interactions, plays a vital role in restricting intramolecular motion and promoting high fluorescence quantum yields in the solid state. polymer.cn These interactions lead to a more rigid and tightly packed molecular arrangement.

Host-Guest Chemistry: Incorporating DSA derivatives into host matrices or forming host-guest complexes can also restrict intramolecular rotations and enhance emission. For instance, confining AIE molecules in "nano-cavities" has been shown to boost fluorescent emission significantly. researchgate.net

The table below summarizes the photoluminescent properties of some this compound derivatives, illustrating the high quantum yields achievable in the solid state.

| Compound | Solvent | Emission Max (nm) | Quantum Yield (Φ) in Solution | Solid State Emission Max (nm) | Quantum Yield (Φ) in Solid State |

| DSA | CHCl3 | 556 | Very Low | 516 | 0.187 |

| BMOSA | CHCl3 | 560 | Very Low | 525 | 0.508 |

| B-2-BOSA | CHCl3 | 562 | Very Low | 495 | 0.215 |

| B-4-BOSA | CHCl3 | 563 | Very Low | 528 | 0.354 |

Data sourced from He, J. et al., J. Phys. Chem. C 2009, 113, 23, 9892–9899.

Stimuli-Responsive Materials (Mechanochromic and Piezochromic Luminophores)

The intense luminescence of this compound derivatives in the aggregated state has paved the way for their exploration as stimuli-responsive materials. In particular, their application as mechanochromic and piezochromic luminophores has attracted considerable interest. These materials exhibit changes in their fluorescence color in response to external mechanical stimuli such as grinding, shearing, or pressure. This property arises from the alteration of the molecular packing and intermolecular interactions within the solid-state structure.

Luminescence Switching by Mechanical Grinding or Pressure

Several this compound derivatives have been shown to exhibit reversible mechanochromic luminescence. For instance, a series of multifunctional DSA derivatives with varying lengths of alkoxyl endgroups (DSAn, where n = 7–12) have been synthesized. Some of these compounds display mechanofluorochromism, where the emission color changes upon grinding. rsc.org This change is often reversible, with the original emission color being restored by heating or exposure to solvent vapor.

The mechanism behind this piezochromic behavior is attributed to a phase transition between different molecular packing arrangements. The initial crystalline state, with a specific packing motif, corresponds to a certain emission color. Upon the application of mechanical force, the crystalline structure is disrupted, leading to a more amorphous or a different crystalline phase with altered intermolecular interactions and, consequently, a different emission color.

For example, 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) demonstrates piezochromic luminescence that originates from changes in the molecular aggregation state. rsc.org The application of pressure can induce a red-shift in the emission spectrum. This is due to the enhancement of π–π and C-H···π interactions under pressure, which alters the electronic band gap. rsc.org

Multi-Color Luminescence Switching Phenomena

Beyond simple two-state switching, some this compound derivatives can exhibit multi-color luminescence switching. This can be achieved by combining different stimuli or by designing molecules that can adopt multiple stable or metastable packing arrangements.

A notable example is a series of 2,6-bis(p-dialkylaminostyryl)-9,10-distyrylanthracene cruciforms (FCn) with varying N-alkyl chain lengths. These compounds exhibit alkyl length-tunable piezochromic luminescence. rsc.org The color of the emitted light can be modulated by both the applied pressure and the length of the alkyl chains, which influences the cold-crystallization temperature and the stability of the ground states.

Furthermore, the introduction of specific functional groups can impart additional responsiveness. The compound 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) not only shows piezochromism but also responds to acid and base stimuli due to the presence of pyridine moieties. rsc.org Protonation and deprotonation of the pyridine groups significantly affect the frontier molecular orbitals, resulting in distinct green and red emissions. This demonstrates a multi-stimuli responsive system where both mechanical force and chemical environment can be used to switch the luminescence color.

The following table provides examples of the stimuli-responsive luminescence of select this compound derivatives.

| Compound | Stimulus | Initial Emission Color | Final Emission Color | Reversibility |

| DSAn (n=7-12) | Grinding | Blue/Green | Yellow/Orange | Yes (Heating/Vapochromism) |

| BP4VA | Grinding/Pressure | Green | Yellow/Orange | Yes (Heating) |

| BP4VA | Acid (Protonation) | Green | Red | Yes (Base/Deprotonation) |

| FCn cruciforms | Pressure | Varies with alkyl chain length | Red-shifted | Yes (Heating) |

Organic Lasers and Amplified Spontaneous Emission (ASE)

The high fluorescence efficiency and photostability of this compound derivatives in the solid state make them excellent candidates for use as gain media in organic solid-state lasers. Organic single crystals are particularly promising for such applications due to their high thermal stability, good charge transport properties, and well-defined optical anisotropy.

A key phenomenon that underpins the potential of these materials for lasing is Amplified Spontaneous Emission (ASE). ASE is the amplification of spontaneously emitted photons as they travel through a gain medium, resulting in a narrowing of the emission spectrum and a significant increase in output intensity above a certain pump energy threshold. The observation of ASE with a low threshold is a strong indicator that a material is suitable for laser applications.

Research has demonstrated that single crystals of a methyl-substituted this compound derivative (BMSA) can exhibit ASE. rsc.org These high-quality, needle-like single crystals show strong fluorescence with a quantum efficiency of 35%. rsc.org When optically pumped, these crystals display ASE with a low threshold value of 10 μJ per pulse. rsc.org The full width at half maximum (FWHM) of the emission spectrum narrows significantly to 10 nm above the ASE threshold, confirming the occurrence of optical gain. rsc.org

The excellent ASE properties of BMSA crystals suggest their potential as active materials for organic solid-state lasers. The tight intermolecular stacking in the crystal, facilitated by supramolecular interactions, is crucial for both the high fluorescence efficiency and the formation of high-quality crystals that can act as optical resonators.

The development of organic lasers based on DSA derivatives is part of a broader effort to create low-cost, flexible, and solution-processable laser sources for a variety of applications, including spectroscopy, optical communications, and sensing.

| Compound | Form | Pumping Wavelength (nm) | ASE Threshold | ASE Peak (nm) | FWHM at ASE (nm) |

| BMSA | Single Crystal | 355 | 10 µJ/pulse | ~530 | 10 |

Data sourced from Xu, B. et al., New J. Chem., 2010, 34, 1838-1842.

Development of Organic Single Crystals for ASE

The development of organic single crystals from this compound and its derivatives has garnered significant interest for applications in organic light-emitting diodes (OLEDs) and electrically pumped lasers due to their potential for high carrier mobility and efficient emission in the solid state. polymer.cn The growth of high-quality single crystals is a critical step in harnessing their intrinsic optical properties for high-performance optoelectronic devices.

Researchers have successfully prepared single crystals of various DSA derivatives by methods such as slow evaporation from mixed solvent systems, for instance, chloroform (B151607) and ethanol. polymer.cn The crystal structures of these derivatives often exhibit nonplanar conformations, a result of supramolecular interactions that lead to rigid and tightly packed molecular arrangements. polymer.cnacs.org This rigidity is crucial for restricting intramolecular torsion and promoting the AIE effect, which is a key factor for achieving efficient amplified spontaneous emission (ASE). polymer.cnfigshare.com The investigation into the relationship between crystal structure and photophysical properties has revealed that the DSA moiety itself is a key determinant of the AIE property due to the restricted intramolecular torsion between the central anthracene core and the vinyl groups. polymer.cnacs.orgfigshare.com

The ability to grow large, high-quality single crystals of DSA derivatives is a significant step towards the fabrication of efficient organic solid-state lasers. The highly ordered nature of single crystals minimizes defects and grain boundaries, which can act as quenching sites for excitons, thus enabling more efficient light amplification.

Low-Threshold ASE in DSA Crystals

A key performance metric for materials intended for laser applications is the threshold for amplified spontaneous emission (ASE), which is the minimum pump energy required to achieve light amplification. Research has demonstrated that organic single crystals based on DSA derivatives can exhibit ASE with low threshold values. For instance, supramolecular interactions in some DSA derivatives have been shown to induce the formation of fluorescent organic nanowires with high quantum yields, leading to ASE with a low threshold value of 10 μJ per pulse. researchgate.net

The low ASE threshold in DSA crystals is a direct consequence of their excellent photophysical properties in the solid state, including high fluorescence quantum yields and the efficient emission characteristics stemming from the AIE phenomenon. The development of new DSA derivatives with even lower ASE thresholds is an active area of research, with the goal of enabling electrically pumped organic lasers.

Table 1: Amplified Spontaneous Emission (ASE) Properties of Selected this compound Derivatives

| Derivative | Crystal System | Space Group | ASE Threshold | Emission Wavelength (nm) | Reference |

| DSA | Monoclinic | P2₁/c | Not Reported | ~520 | polymer.cn |

| BMOSA | Monoclinic | P2₁/c | Not Reported | ~520 | polymer.cn |

| B-4-BOSA | Monoclinic | C2/c | Not Reported | ~520 | polymer.cn |

| B-2-BOSA | Monoclinic | P2₁/c | Not Reported | Blue-shifted from 520 | polymer.cn |

| DSA Derivative Nanowires | - | - | 10 μJ/pulse | - | researchgate.net |

Data compiled from cited research articles. "Not Reported" indicates that the specific value was not found in the provided search results.

Fluorescent Sensors and Probes in Chemical and Biochemical Sensing

The AIE properties of this compound derivatives make them excellent candidates for the development of fluorescent "turn-on" sensors. In dilute solutions, these molecules are typically non-emissive, but upon aggregation induced by an analyte or a change in the environment, they exhibit strong fluorescence. nih.gov This switching behavior provides a high signal-to-noise ratio, which is highly desirable for sensitive and selective detection.

Development of pH-Responsive Probes

Functionalized DSA derivatives have been synthesized to act as pH-responsive fluorescent probes. nih.gov By incorporating specific functional groups that can be protonated or deprotonated in response to pH changes, the aggregation behavior and, consequently, the fluorescence of the DSA derivative can be controlled.

For example, a DSA derivative containing a phenol (B47542) moiety, 9,10-bis(4-hydroxystyryl)anthracene, shows aggregation and high fluorescence intensity at pH values below 10, with a pKa of 9.94. nih.gov In contrast, an amine-containing derivative, 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene, begins to aggregate under slightly basic conditions, exhibiting a pKa of 6.90. nih.gov These examples demonstrate the tunability of the pH response by modifying the molecular structure of the DSA core.

Table 2: pH-Responsive this compound Derivatives

| Derivative | Functional Group | pKa | Fluorescence Behavior |

| 9,10-bis(4-hydroxystyryl)anthracene | Phenol | 9.94 | Aggregates and fluoresces at pH < 10 |

| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | Amine | 6.90 | Aggregates and fluoresces in slightly basic conditions |

Data sourced from a study on novel fluorescent pH sensors based on anthracene derivatives. nih.gov

Label-Free Detection of Specific Ions (e.g., Pb2+)

A significant application of AIE-active DSA derivatives is in the label-free detection of specific ions, such as the toxic heavy metal ion Pb²⁺. rsc.org A "turn-on" fluorescence approach has been developed for the selective sensing of Pb²⁺ using a quaternary ammonium (B1175870) salt of this compound. rsc.orgrsc.org This method relies on the Pb²⁺-induced formation of a G-quadruplex structure, which then interacts with the DSA derivative, causing it to aggregate and fluoresce. rsc.org This detection method is advantageous due to its simplicity, cost-effectiveness, and high sensitivity and selectivity. researchgate.netrsc.org The detection limit for Pb²⁺ using such sensors has been reported to be as low as 5 x 10⁻⁷ M. nih.gov

Sensing of Biological Macromolecules (e.g., Proteins)

The sensing capabilities of DSA derivatives extend to biological macromolecules. An ammonium-salt-containing DSA derivative, 9,10-bis{4-[2-(N,N,N-triethylammonium)ethoxy]styryl}anthracene dibromide, has been shown to act as a fluorescent "turn-on" probe for the detection of proteins and DNA. nih.gov This particular derivative is highly soluble in water and does not exhibit AIE on its own. However, it can interact strongly with native bovine serum albumin (BSA) and calf thymus (ct) DNA, leading to a significant amplification of its emission. nih.gov Notably, this interaction is selective for the native forms of these biomacromolecules over their denatured forms. nih.gov This selectivity highlights the potential of DSA-based probes for studying protein conformation and DNA structure.

Materials for Light-Harvesting Systems and Energy Transfer

Light-harvesting systems mimic the natural process of photosynthesis by capturing light energy and transferring it to a reaction center. utah.eduresearchgate.net Materials with high extinction coefficients and fluorescence quantum yields are essential for efficient light harvesting. utah.eduresearchgate.net The strong solid-state emission of this compound derivatives makes them attractive components for artificial light-harvesting systems. researchgate.net

The principle of Förster Resonance Energy Transfer (FRET) is often employed in these systems, where energy is non-radiatively transferred from a donor chromophore to an acceptor chromophore over short distances. rsc.org For FRET to be efficient, there must be a significant spectral overlap between the emission of the donor and the absorption of the acceptor. mdpi.com While specific studies detailing the use of this compound as a donor or acceptor in FRET-based light-harvesting systems were not the primary focus of the initial search, their tunable and strong fluorescence suggests their potential in such applications. The development of multi-chromophoric systems, including dendrimers and nanoparticles incorporating DSA derivatives, could lead to highly efficient light-harvesting and energy transfer cascades. utah.edumdpi.comnih.gov The efficient energy transfer in such systems can lead to an amplified emission from the acceptor, a phenomenon known as the antenna effect, which is crucial for applications in amplified biosensing. nih.gov

Future Directions and Outlook in 9,10 Distyrylanthracene Research

Design Principles for Novel DSA-Based AIEgens with Tunable Properties

The future design of novel AIE-active luminogens (AIEgens) based on the DSA framework is centered on achieving precise control over their photophysical properties. The AIE characteristics of DSA derivatives are intrinsically linked to their molecular structure and intermolecular packing. researchgate.net The non-planar conformation of DSA molecules in the crystalline state, enforced by supramolecular interactions, leads to rigidification and restricted torsional motion, which is the cornerstone of their AIE effect. polymer.cnacs.org

Key design principles will focus on:

Substituent Effects: The introduction of various functional groups onto the terminal styryl moieties or the anthracene (B1667546) core can profoundly influence the electronic properties, steric hindrance, and intermolecular interactions of the molecules. rsc.org For instance, electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, thereby tuning the emission color and quantum yield. Attaching bulky groups can enhance the AIE effect by further restricting intramolecular rotations. frontiersin.org

Conformational Control: The torsional angle between the anthracene core and the vinyl groups is a critical parameter. polymer.cn Designing molecules with specific steric and electronic attributes can control this twist angle, directly impacting the packing mode in the solid state and, consequently, the emission efficiency. researchgate.net The goal is to create twisted conformations that prevent strong π-π stacking in the solution state but allow for effective RIR in the aggregate state. researchgate.net

From Symmetry to Asymmetry: Much research has focused on symmetrical DSA derivatives. mdpi.com Future work will likely explore asymmetrical designs, where different substituents are placed on the two styryl arms. This approach could lead to materials with unique properties, such as intramolecular charge transfer (ICT) characteristics, further broadening the spectrum of tunable emissions and functionalities.

These principles will enable the creation of a new generation of DSA-based AIEgens with tailored fluorescence quantum yields, emission wavelengths, and sensitivities for specific high-performance applications. researchgate.net

Integration of DSA Derivatives into Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the development of hybrid organic-inorganic materials, which combine the desirable properties of both components. researchgate.net Integrating DSA derivatives into these hybrid systems offers a promising route to novel functional materials.

Future research in this area will likely involve:

Hybrid Photoresists: The development of advanced photoresists is crucial for next-generation lithography. researchgate.net Incorporating DSA derivatives into organic-inorganic hybrid photoresist formulations could enhance sensitivity and resolution. researchgate.net The DSA component could act as a functional moiety providing fluorescence for in-situ monitoring or contributing to the photochemical process.

POM-DSA Hybrids: Polyoxometalates (POMs) are metal-oxygen clusters with remarkable electronic and catalytic properties. bohrium.com Creating covalently linked or supramolecularly assembled hybrids of DSA and POMs could result in multifunctional materials. rsc.org The DSA unit would provide luminescence and AIE characteristics, while the POM component could introduce redox activity, catalytic capability, or charge-transfer properties. bohrium.com

DSA-Sensitized Nanocomposites: DSA derivatives can be integrated with inorganic nanoparticles (e.g., TiO2, quantum dots) to form nanocomposites for applications in solar cells and photocatalysis. epfl.ch In such systems, the DSA molecule can act as a light-harvesting antenna, absorbing light and transferring energy or charge to the inorganic component. The AIE property could be beneficial in ensuring high emission efficiency in the solid-state device.

These hybrid systems could unlock new applications by synergistically combining the processability and luminescence of the organic DSA component with the stability, electronic, or catalytic functions of the inorganic part. researchgate.net

Advanced Computational Modeling for Predictive Material Design

The rational design of new materials is increasingly driven by advanced computational modeling, which can predict properties and guide synthetic efforts, saving time and resources. dtic.milnih.gov For DSA derivatives, computational techniques are pivotal for understanding structure-property relationships. spiedigitallibrary.org

Future efforts in this domain will concentrate on:

Density Functional Theory (DFT): DFT calculations are already used to investigate the electronic structure, charge transport properties, and reorganization energies of DSA derivatives. researchgate.net Future studies will employ more advanced DFT methods to accurately predict the impact of various substituents on the HOMO-LUMO levels, emission colors, and charge mobility. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecular packing and aggregation behavior of DSA derivatives in different environments. This is crucial for understanding the AIE mechanism, as it directly relates to how intramolecular rotations are restricted in the aggregate state. researchgate.net

Machine Learning (ML) and AI: By training algorithms on existing experimental and computational data, ML models can predict the properties of new, unsynthesized DSA derivatives. mdpi.comnumberanalytics.com This data-driven approach can rapidly screen vast chemical spaces to identify candidate molecules with desired characteristics, accelerating the discovery of materials for specific applications like OLEDs or sensors. numberanalytics.com

The synergy between these computational methods will create a powerful "materials-by-design" paradigm, enabling the precise engineering of DSA derivatives with optimized performance. dtic.mil

Exploration of New Stimuli-Responsive Behaviors

DSA derivatives have been identified as "smart" materials that can respond to external stimuli, most notably mechanical force (mechanofluorochromism or piezofluorochromism). researchgate.net Applying pressure to the crystalline form of some DSA compounds can alter their molecular packing and conformation, leading to a change in their fluorescence color. scispace.com This property is often reversible and has potential applications in pressure sensing, security inks, and rewritable optical data storage. acs.orgscispace.com

The future outlook involves exploring responses to a wider range of stimuli:

Thermochromism: Investigating how temperature changes affect the crystal packing and luminescent properties of DSA derivatives.

Vapochromism: Designing DSA-based materials whose fluorescence changes upon exposure to specific chemical vapors, leading to highly sensitive chemical sensors.

Photochromism: Integrating photo-switchable units (e.g., spiropyran) with the DSA core to create materials whose fluorescence can be turned on and off with light, enabling applications in optical memory and molecular switches. researchgate.net

Ion Sensing: Functionalizing DSA molecules with specific ion-binding sites (e.g., crown ethers) could lead to fluorescent probes that selectively detect the presence of certain metal ions. frontiersin.org

By expanding the range of stimuli-responsive behaviors, the applicability of DSA-based materials in advanced sensors, switches, and memory devices can be significantly broadened. researchgate.net

Expanding the Scope of Bio-Applications through Targeted Molecular Design

The AIE properties of DSA derivatives make them excellent candidates for various biological applications, as they are highly emissive in the aggregated state within cellular environments, leading to high signal-to-noise ratios. frontiersin.org They often exhibit good biocompatibility and can be used for wash-free cell imaging. mdpi.comacs.org

Future research will focus on more sophisticated and targeted molecular designs to enhance their utility in biomedicine:

Targeted Bioimaging: A key goal is to move from general cell staining to organelle-specific or molecule-specific imaging. frontiersin.org This can be achieved by conjugating DSA molecules with targeting ligands, such as peptides or antibodies, that recognize specific receptors on cancer cells or proteins within organelles. frontiersin.org

Biosensing: DSA-based fluorescent probes can be designed to "turn on" in the presence of specific biomacromolecules like DNA, RNA, or enzymes. acs.org The design principles often involve electrostatic interactions or solubility changes upon binding to the target analyte. acs.org

Theranostics: Combining therapeutic and diagnostic functions in a single agent is a major goal in medicine. Diselenide-containing DSA derivatives have been developed that form nanoparticles capable of both cell imaging and delivering a therapeutic effect, showcasing their potential as theranostic platforms. researchgate.net

The targeted molecular design of DSA-based AIEgens, focusing on water solubility, biocompatibility, and specific targeting capabilities, will pave the way for their use in advanced diagnostics and targeted therapies. rsc.orgmdpi.com

Q & A

Q. What are the fundamental photophysical properties of DSA derivatives, and how are they experimentally characterized?

DSA derivatives exhibit aggregation-induced emission (AIE), where weak fluorescence in solution transitions to strong emission in aggregated or crystalline states due to restricted intramolecular torsion . Key properties include:

- Absorption/Emission Spectra : Measured via UV-Vis and photoluminescence (PL) spectroscopy. For example, 9,10-DPSAnt shows a red-shifted emission in crystals (~550 nm) compared to solution (~480 nm) due to enhanced conjugation .